3-Bromoimidazo[1,2-a]pyrazin-8-amine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine and related compounds typically involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé cyclisation, starting from aminopyrazines, aldehydes, and isocyanides. This method has been scaled up for industrial processes, achieving high yield and purity for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017). Additionally, the synthesis of related compounds can involve consecutive reactions with primary amines starting from bromomethyl-chloro-dihydroimidazo[1,2-a]pyridine, suitable for medicinal chemistry applications (Schmid, Schühle, & Austel, 2006).
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “3-Bromoimidazo[1,2-a]pyrazin-8-amine” is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, and are used as pharmacophores for many molecules .
- Methods of Application or Experimental Procedures: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .
- Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have varied medicinal applications and are used in the development of pharmaceutical molecules .
Methylation through Suzuki–Miyaura Cross Coupling
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “3-Bromoimidazo[1,2-a]pyrazin-8-amine” is used in the methylation of bromo derivatives of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline . These structures have biologically interesting properties and are being studied for potential anticancer and anti-inflammatory agents .
- Methods of Application or Experimental Procedures: The methylation is achieved through the Suzuki–Miyaura cross coupling . This reaction is highly substrate-dependent, and the choices of the base, solvent, and additive are critical . The reactions were assisted by microwave irradiation .
- Results or Outcomes: The methylation resulted in the formation of methylated imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline . These compounds are being studied for their potential medicinal applications .
One-Pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “3-Bromoimidazo[1,2-a]pyrazin-8-amine” is used in the one-pot synthesis of 3-bromoimidazo[1,2-a]pyridine derivatives . These derivatives have been directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivative .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2-aminopyridine derivative with α-haloketone derivative . The reaction conditions and other technical details are not specified in the available information .
- Results or Outcomes: The synthesis resulted in the formation of 3-bromoimidazo[1,2-a]pyridine derivatives . These derivatives could be further transferred to other skeletons .
Use as Laboratory Chemicals
- Specific Scientific Field: Laboratory Chemistry .
- Summary of the Application: “3-Bromoimidazo[1,2-a]pyrazin-8-amine” is used as a laboratory chemical . It may be used in various chemical reactions and synthesis processes in the laboratory .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular chemical reaction or synthesis process being conducted .
- Results or Outcomes: The outcomes would vary based on the specific chemical reaction or synthesis process .
Safety And Hazards
3-Bromoimidazo[1,2-a]pyrazin-8-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The relevant papers for 3-Bromoimidazo[1,2-a]pyrazin-8-amine include a study on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This paper provides valuable insights into the synthesis process of 3-Bromoimidazo[1,2-a]pyrazin-8-amine.
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWYLCBYMXRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyrazin-8-amine | |
CAS RN |
117718-92-0 | |
Record name | 8-Amino-3-bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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